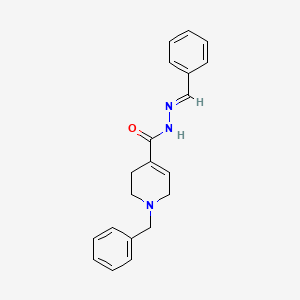

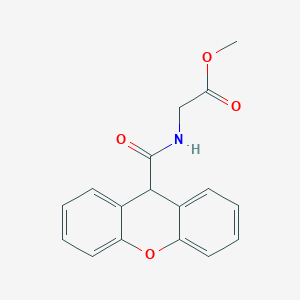

![molecular formula C16H14N2O2 B5578569 N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5578569.png)

N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide and its derivatives typically involves the condensation of 2-aminophenol or its derivatives with aldehydes, carboxylic acids, nitriles, isocyanates, and aliphatic amines, utilizing microwave irradiation. This method stands out for its efficiency, offering a more effective interior heating mechanism by directly coupling microwave energy with the molecules involved in the reaction, leading to high-yield productions of benzoxazole derivatives (Özil & Menteşe, 2020).

Molecular Structure Analysis

Benzoxazole derivatives, including N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide, are characterized by the presence of the benzoxazole ring, a structure that has been shown to contribute to a wide range of biological activities. The molecular structure of these compounds often allows for selective interactions with various biological targets, making them potent candidates for pharmaceutical development (Tang, Tan, Chen, & Wan, 2022).

Chemical Reactions and Properties

The chemical properties of benzoxazole derivatives are significantly influenced by their molecular structure. These compounds can undergo various chemical reactions, including further functionalization of the benzoxazole ring, which can modify their pharmacological properties. The versatility of the benzoxazole scaffold allows for the synthesis of a wide array of derivatives with enhanced biological activities (Tang, Tan, Chen, & Wan, 2022).

Physical Properties Analysis

Benzoxazole derivatives are generally characterized by their solid state at room temperature and possess unique optical and electrical properties that have been explored for material science applications. The physical properties of these compounds, such as melting points, solubility, and crystallinity, can vary widely depending on the specific substituents present on the benzoxazole ring.

Chemical Properties Analysis

The chemical properties of N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide and related benzoxazole derivatives include their reactivity towards nucleophilic and electrophilic substitution reactions, which are central to their utility in organic synthesis. These properties are also crucial in determining their biological activity, as they influence the interaction of these compounds with biological targets. Benzoxazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects (Tang, Tan, Chen, & Wan, 2022).

科学的研究の応用

Antinociceptive Activity

Derivatives of benzoxazolone, similar in structure to N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide, have been synthesized and evaluated for their antinociceptive (pain-relieving) activities. Compounds with certain substituents showed significant antinociceptive effects in various models, suggesting potential therapeutic applications for pain management (Önkol et al., 2004).

Anticonvulsant Activity

Research on hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides, closely related to the chemical structure , demonstrated promising anticonvulsant properties. These compounds were synthesized as potential treatments for epilepsy, showing effectiveness in preclinical seizure models and exhibiting a favorable safety profile (Kamiński et al., 2016).

Matrix Metalloproteinase (MMP) Inhibition

Certain derivatives combining benzisothiazole and 4-thiazolidinone frameworks have shown potential in inhibiting MMPs, enzymes involved in tissue damage. These compounds could affect the inflammatory/oxidative process, highlighting their potential for developing new treatments for conditions involving tissue damage and inflammation (Incerti et al., 2018).

Luminescent Properties for White Light Emission

Benzothiazole derivatives have been explored for their luminescent properties, with potential applications in white light emission. By doping these compounds into a polymer matrix at specific proportions, it's possible to achieve white-light emission with desirable chromaticity coordinates. This suggests applications in the development of white-light emitting devices (Lu et al., 2017).

Immunomodulating Activity

Compounds structurally related to N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide have been synthesized and shown to possess immunomodulating activity. These molecules can enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses, indicating potential for the development of new immunomodulatory therapies (Doria et al., 1991).

特性

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-2-15(19)17-12-7-5-6-11(10-12)16-18-13-8-3-4-9-14(13)20-16/h3-10H,2H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFIDSAUNIUPOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)

![ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5578504.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5578522.png)

![2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5578527.png)

![3-(isobutylthio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5578555.png)

![N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B5578562.png)

![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578577.png)

![3-imino-1-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5578589.png)

![4-hydroxy-2-oxo-6-{[2-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5578593.png)